2-Chloro-3-(2-thiazolylcarbonyl)pyridine
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Overview
Description
2-Chloro-3-(2-thiazolylcarbonyl)pyridine is a chemical compound with the molecular formula C9H5ClN2OS and a molecular weight of 224.67 g/mol It is characterized by the presence of a chloro group at the second position of the pyridine ring and a thiazolylcarbonyl group at the third position
Preparation Methods
The synthesis of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine typically involves the reaction of 2-chloropyridine with thiazole-2-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-3-(2-thiazolylcarbonyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-(2-thiazolylcarbonyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloro-3-(2-thiazolylcarbonyl)pyridine can be compared with other similar compounds, such as:
- 2-Chloro-3-(2-thiazolylcarbonyl)benzene
- 2-Chloro-3-(2-thiazolylcarbonyl)quinoline
These compounds share similar structural features but differ in the nature of the aromatic ring. The uniqueness of this compound lies in its specific combination of the pyridine ring with the thiazolylcarbonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS/c10-8-6(2-1-3-11-8)7(13)9-12-4-5-14-9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGOPOUPHASIJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)C2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632557 |
Source
|
Record name | (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191220-43-6 |
Source
|
Record name | (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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